N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: is a synthetic organic compound It features a complex structure with a tetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Tetrahydrothiophene Ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This could be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Methylbenzamide Moiety: This step might involve an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: may undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring could be oxidized to form sulfoxides or sulfones.
Reduction: The amide group could be reduced to an amine under suitable conditions.
Substitution: The fluorobenzyl group could participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) could be employed.
Substitution: Electrophilic reagents like bromine or nitric acid could be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorobenzyl)-2-methylbenzamide: Lacks the tetrahydrothiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the fluorobenzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methylbenzamide: Lacks the fluorine atom.
Uniqueness
The presence of both the tetrahydrothiophene ring and the fluorobenzyl group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique reactivity.
Properties
Molecular Formula |
C19H20FNO3S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H20FNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
VXUWFMVQIBPSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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